

Application Notes and Protocols for NMR Spectroscopy of ¹⁵N Labeled Compounds

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Compound of Interest

Compound Name: 5-Azacytosine-¹⁵N4

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This document provides detailed application notes and protocols for key Nuclear Magnetic Resonance (NMR) spectroscopy techniques utilized for the study of ¹⁵N labeled compounds. These methods are instrumental in determining the structure, dynamics, and interactions of proteins and other biomolecules, playing a crucial role in drug discovery and development.

Introduction to ¹⁵N Isotope Labeling

Nitrogen-15 (¹⁵N) is a stable isotope that is essential for a wide range of biomolecular NMR studies.^[1] While the natural abundance of ¹⁵N is low (around 0.37%), proteins and nucleic acids can be enriched with ¹⁵N by providing labeled nutrients (e.g., ¹⁵NH₄Cl) during expression.^{[1][2]} This isotopic labeling allows for the specific observation of nitrogen atoms within a macromolecule, enabling a suite of powerful NMR experiments that provide information at atomic resolution.^{[1][3]} The spin-1/2 nature of the ¹⁵N nucleus results in sharp NMR signals, which is a significant advantage over the quadrupolar and naturally abundant ¹⁴N nucleus that produces very broad signals.^{[2][3]}

Core NMR Techniques for ¹⁵N Labeled Proteins

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

The ^1H - ^{15}N HSQC experiment is often the starting point for NMR studies of ^{15}N labeled proteins. It is a two-dimensional experiment that correlates the chemical shifts of amide protons (^1H) with their directly bonded nitrogen atoms (^{15}N).^[4] The resulting spectrum serves as a "fingerprint" of the protein, with each non-proline residue typically giving rise to a single peak.^[4] [5] This allows for the assessment of sample integrity, folding, and homogeneity.^[4]

- **Fingerprinting and Structural Integrity:** A well-dispersed ^1H - ^{15}N HSQC spectrum is indicative of a folded protein. Changes in the spectrum can indicate unfolding, aggregation, or degradation.
- **Ligand Binding and Drug Screening:** Changes in the chemical shifts of specific peaks upon the addition of a ligand can identify the binding site on the protein, a technique known as Chemical Shift Perturbation (CSP) mapping.^{[5][6]}^[7] This is a powerful tool in the initial stages of drug discovery for hit identification and validation.^{[7][8]}
- **Resonance Assignment:** The HSQC spectrum is the foundation for sequential backbone resonance assignment, which is a prerequisite for detailed structure determination and dynamics studies.^[9]
- **Sample Preparation:**
 - Dissolve the ^{15}N -labeled protein in a suitable buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 6.5).
 - The protein concentration should be in the range of 50 μM to 1 mM.^[10]
 - Add 5-10% D_2O to the sample for the spectrometer's lock system.^[10]
 - Transfer the sample to a high-quality NMR tube.
- **Spectrometer Setup:**
 - Insert the sample into the spectrometer and lock onto the D_2O signal.
 - Tune and match the ^1H and ^{15}N channels of the probe.
 - Optimize the shim currents to achieve a narrow and symmetrical water signal.

- Acquisition Parameters (Example for a 600 MHz Spectrometer):
 - Use a sensitivity-enhanced HSQC pulse sequence (e.g., `hsqcetf3gpsi`).[\[9\]](#)
 - Set the ^1H spectral width to \sim 14 ppm, centered at the water resonance (\sim 4.7 ppm).
 - Set the ^{15}N spectral width to \sim 35 ppm, centered at \sim 118 ppm.[\[10\]](#)
 - Acquire at least 2048 complex points in the direct ^1H dimension and 128-256 complex points in the indirect ^{15}N dimension.[\[10\]](#)
 - Set the number of scans based on the sample concentration (e.g., 8-16 scans for a \sim 500 μM sample).[\[10\]](#)
 - Set the inter-scan delay (d1) to 1-1.5 seconds.
- Data Processing:
 - Apply a squared sine-bell window function in both dimensions.
 - Perform Fourier transformation.
 - Phase correct the spectrum manually.
 - Reference the spectrum using the water signal.

Transverse Relaxation-Optimized Spectroscopy (TROSY)

For larger proteins (>25 kDa), spectral resolution and sensitivity in standard HSQC experiments are often poor due to rapid transverse relaxation.[\[9\]](#) Transverse Relaxation-Optimized Spectroscopy (TROSY) is a technique that significantly enhances both resolution and sensitivity for larger macromolecules by taking advantage of interference between different relaxation mechanisms at high magnetic fields.[\[11\]](#)[\[12\]](#) This has enabled the study of biomolecules up to 1,000 kDa in solution.[\[12\]](#)

- Large Proteins and Macromolecular Complexes: TROSY is the method of choice for studying the structure and interactions of large proteins and their complexes.[\[12\]](#)[\[13\]](#)

- Intrinsically Disordered Proteins (IDPs): TROSY can improve spectral quality for large IDPs, which often suffer from severe spectral overlap.[14][15]
- Studies without Deuteration: While deuteration is often beneficial, ¹⁵N-detected TROSY experiments can provide high-quality spectra without the need for deuteration, which is advantageous for proteins that are difficult to express in deuterated media.[11][12]

The protocol is similar to the standard HSQC, with the primary difference being the pulse sequence and often the requirement for a higher field spectrometer.

- Sample Preparation: As per the HSQC protocol. For very large proteins, uniform deuteration with back-exchange of amide protons in H₂O is highly recommended to reduce relaxation.
- Spectrometer Setup: As per the HSQC protocol. TROSY experiments benefit significantly from higher magnetic fields (\geq 600 MHz).[11]
- Acquisition Parameters:
 - Use a TROSY-based pulse sequence (e.g., trosytf3gpsi).
 - Other parameters are similar to the HSQC experiment, but may require optimization based on the specific protein and spectrometer.
- Data Processing: Similar to the HSQC protocol.

¹⁵N Relaxation Experiments for Protein Dynamics

NMR is a powerful tool for studying protein dynamics over a wide range of timescales.[16][17][18] By measuring the relaxation rates of the ¹⁵N nuclei, one can gain insights into the flexibility and conformational changes of the protein backbone. The primary experiments are:

- T₁ (Longitudinal Relaxation): Measures the spin-lattice relaxation rate, which is sensitive to fast (picosecond to nanosecond) motions.[16][19]
- T₂ (Transverse Relaxation): Measures the spin-spin relaxation rate, which is sensitive to both fast and slower (microsecond to millisecond) motions.[16][19]

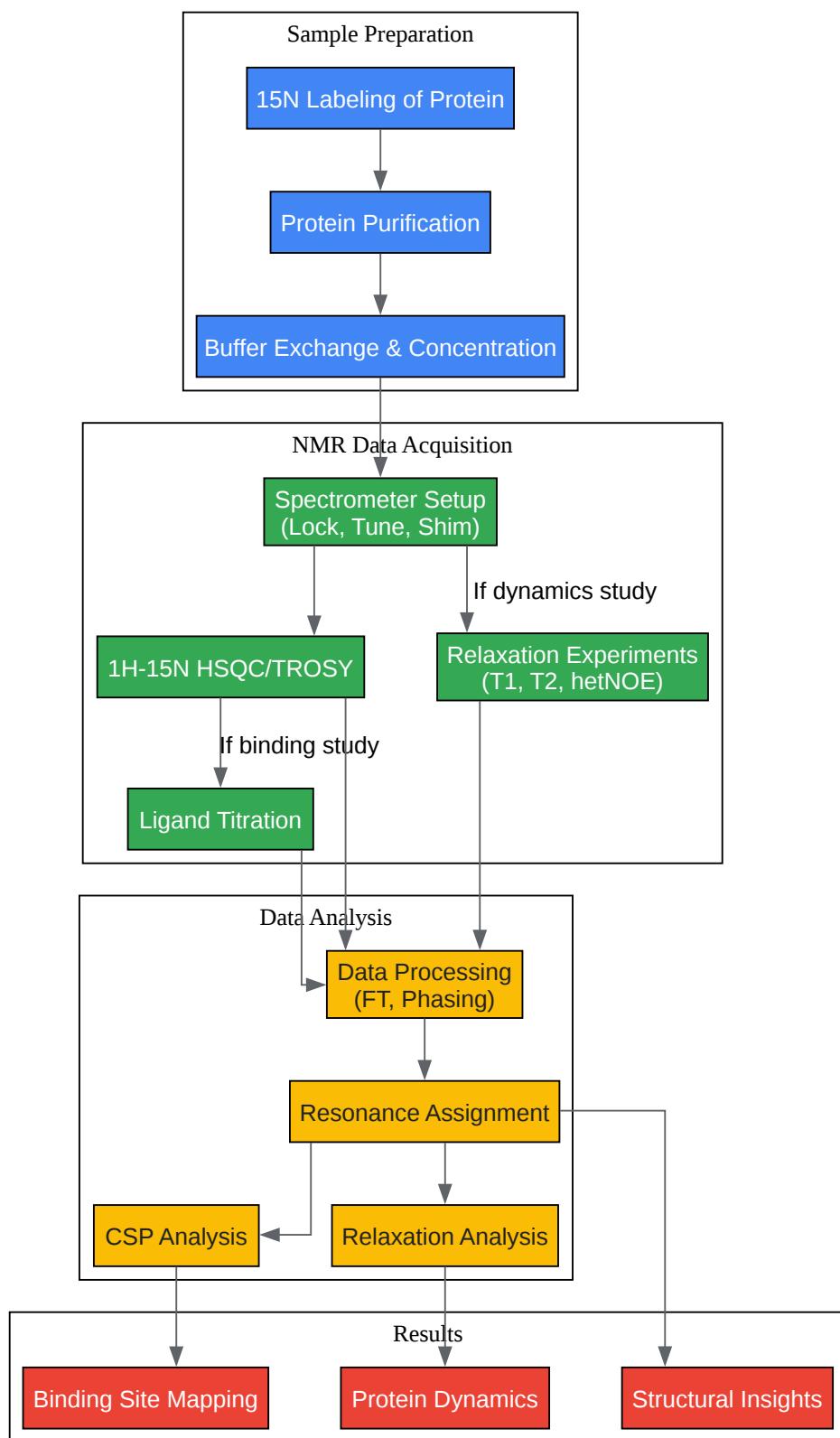
- ^1H - ^{15}N Heteronuclear Nuclear Overhauser Effect (hetNOE): Provides information about the amplitude of fast backbone motions.[19]
- Identification of Flexible Regions: Residues in loops or at the termini of a protein often exhibit lower hetNOE values and longer T_1 and T_2 times, indicating higher flexibility.
- Conformational Exchange: Elevated T_2 relaxation rates can indicate the presence of conformational exchange on the μs -ms timescale, which is often associated with functionally important motions.[16]
- Protein-Ligand Interactions: Changes in dynamics upon ligand binding can reveal allosteric effects and provide a more complete picture of the binding event.
- Sample Preparation: As per the HSQC protocol. The sample must be stable for the duration of the experiments.
- Spectrometer Setup: As per the HSQC protocol.
- Acquisition:
 - A series of 2D ^1H - ^{15}N correlation spectra are recorded with a variable relaxation delay.
 - For T_1 : Typically 8-10 spectra are recorded with relaxation delays ranging from ~ 10 ms to ~ 1.5 s.
 - For T_2 : Typically 8-10 spectra are recorded with relaxation delays ranging from ~ 10 ms to ~ 200 ms.
 - For hetNOE: Two spectra are recorded, one with proton saturation and one without.[19]
- Data Processing and Analysis:
 - Process the 2D spectra as described for the HSQC.
 - For each assigned residue, measure the peak intensity or volume in each spectrum of the relaxation series.

- Fit the decay of peak intensity as a function of the relaxation delay to an exponential function to extract the T₁ and T₂ relaxation rates.
- The hetNOE is calculated as the ratio of peak intensities in the spectra with and without proton saturation.[\[19\]](#)

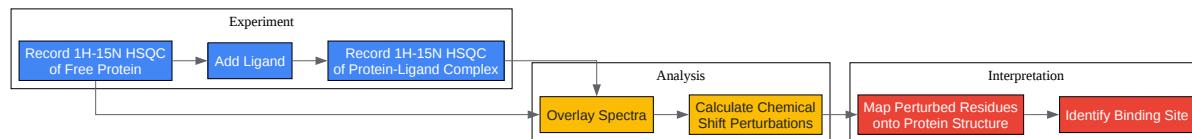
Quantitative Data Summary

Technique	Molecular Weight Range	Key Information Provided	Typical Protein Concentration
¹ H- ¹⁵ N HSQC	< 25 kDa	Fingerprint, structural integrity, ligand binding	50 μM - 1 mM
¹ H- ¹⁵ N TROSY	> 25 kDa (up to ~1 MDa) [12] [20]	Structure and interactions of large molecules	50 μM - 1 mM
¹⁵ N Relaxation	< 50 kDa (up to 200 kDa with TROSY and deuteration) [19] [20]	Backbone dynamics (ps-ms timescale)	> 200 μM
CSP Mapping	< 40 kDa (for assignment) [7]	Ligand binding site identification	50 μM - 500 μM

Visualizations

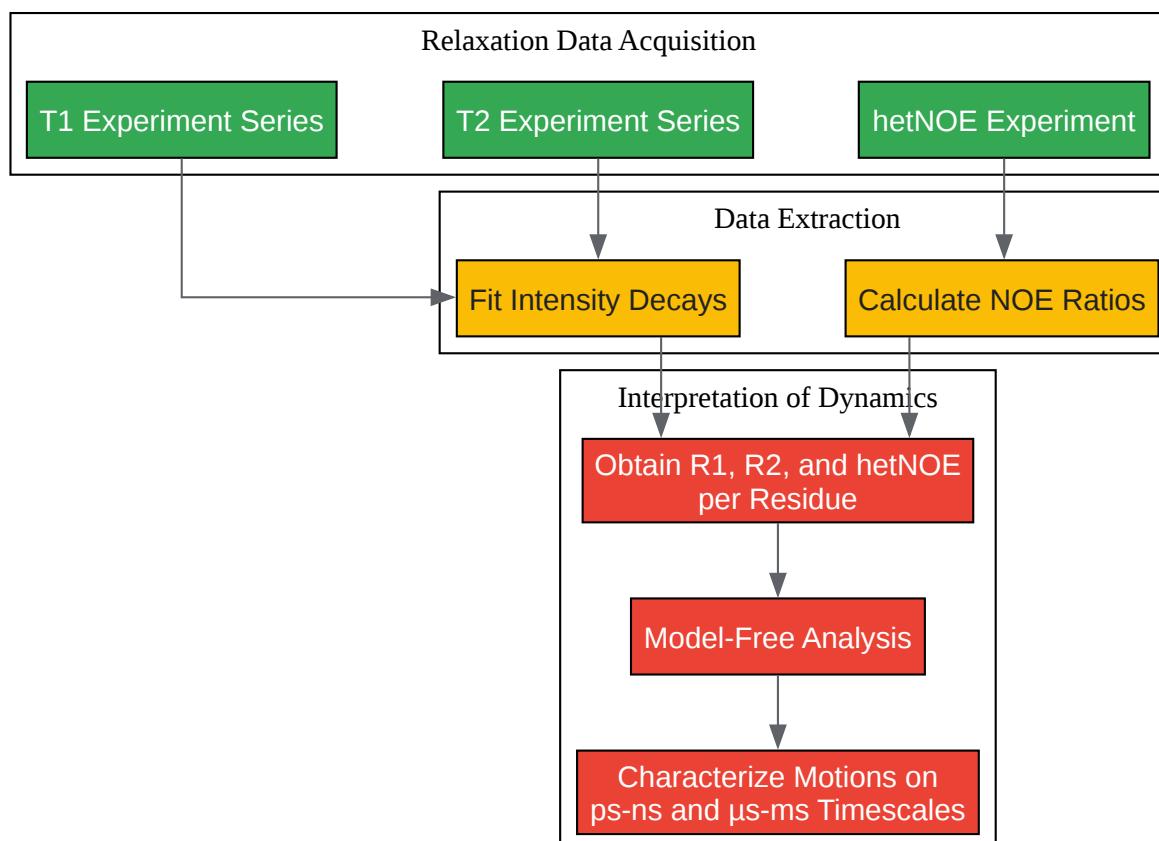
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Caption: General experimental workflow for ¹⁵N NMR studies.



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Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.



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Caption: Workflow for protein dynamics analysis using ¹⁵N relaxation.

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